Methyl 1-methylpyrrole-2-carboxylate

Physicochemical property Lipophilicity Building block

Methyl 1-methylpyrrole-2-carboxylate (CAS 37619-24-2) is an N-methylated pyrrole-2-carboxylic acid methyl ester with the molecular formula C7H9NO2. This compound is a clear, yellow to brown liquid, primarily utilized as a chemical intermediate and building block in organic synthesis.

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
CAS No. 37619-24-2
Cat. No. B1267042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-methylpyrrole-2-carboxylate
CAS37619-24-2
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESCN1C=CC=C1C(=O)OC
InChIInChI=1S/C7H9NO2/c1-8-5-3-4-6(8)7(9)10-2/h3-5H,1-2H3
InChIKeyAPHVGKYWHWFAQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-methylpyrrole-2-carboxylate (CAS 37619-24-2): A Foundation for Pyrrole-Based Synthesis


Methyl 1-methylpyrrole-2-carboxylate (CAS 37619-24-2) is an N-methylated pyrrole-2-carboxylic acid methyl ester with the molecular formula C7H9NO2 [1]. This compound is a clear, yellow to brown liquid, primarily utilized as a chemical intermediate and building block in organic synthesis . It is functionally distinguished from its non-methylated analog by the presence of an N-methyl group, which imparts specific physicochemical properties and governs its reactivity profile, making it a strategic precursor for the synthesis of more complex molecules in pharmaceutical and agrochemical research [2].

Why Methyl 1-methylpyrrole-2-carboxylate Cannot Be Interchanged with Its Closest Analogs


In scientific procurement, substituting Methyl 1-methylpyrrole-2-carboxylate with a closely related analog, such as Methyl pyrrole-2-carboxylate (CAS 1193-62-0), can lead to divergent experimental outcomes. The simple presence of an N-methyl group versus a hydrogen atom on the pyrrole nitrogen fundamentally alters key molecular properties, including lipophilicity, as evidenced by a higher predicted LogP of 0.81 compared to 0.67 for the non-methylated version [1]. This difference impacts solubility, membrane permeability, and can significantly alter reactivity in subsequent synthetic steps, such as N-alkylation or electrophilic aromatic substitution. Therefore, using the incorrect building block can result in failed reactions, impure products, or misdirected biological activity in downstream assays.

Quantitative Differentiation of Methyl 1-methylpyrrole-2-carboxylate from Structural Analogs


Comparative Physicochemical Profile: LogP Difference with Methyl pyrrole-2-carboxylate

The N-methyl substitution on Methyl 1-methylpyrrole-2-carboxylate results in a quantifiably higher lipophilicity compared to the non-methylated analog, Methyl pyrrole-2-carboxylate. This is reflected in a calculated LogP (XLogP3) of 0.8, versus a reported LogP of 0.67 for Methyl pyrrole-2-carboxylate [1]. This difference can influence compound behavior in partitioning, solubility, and subsequent chemical reactions.

Physicochemical property Lipophilicity Building block

Synthetic Utility as a Precursor in Drug Discovery Pathways

Methyl 1-methylpyrrole-2-carboxylate is a crucial intermediate in the synthesis of specific pharmaceutical candidates, as evidenced by its use in patented routes for preparing amide derivatives for HBV infection treatment . In contrast, the non-methylated analog is not documented as an intermediate in these specific pathways. This distinction underscores a key differentiator in synthetic strategy, where the N-methyl group is a necessary structural feature for subsequent chemical transformations or for achieving the desired biological activity of the final compound.

Organic synthesis Medicinal chemistry Intermediate

Efficiency in N-Methylation Synthesis: A Quantitative Yield Comparison

The synthesis of Methyl 1-methylpyrrole-2-carboxylate via N-methylation of Methyl pyrrole-2-carboxylate has been reported with an 89% yield using NaH and CH3I in THF [1]. In a separate synthetic route using trimethylsilyldiazomethane, a near-quantitative yield of 99.7% was achieved . While both methods are for the target compound, they offer a benchmark against other potential N-methylation strategies that may yield lower or less reproducible results, highlighting the existence of optimized, high-yielding protocols for this specific transformation.

Synthetic chemistry Yield optimization Reaction efficiency

Validated Application Scenarios for Methyl 1-methylpyrrole-2-carboxylate


Synthesis of Advanced Pharmaceutical Intermediates

This compound is an established precursor for synthesizing drug candidates with specific patent protection, particularly in the antiviral and anti-inflammatory fields. For instance, it is a documented intermediate in the synthesis of prinomide, a potential anti-inflammatory compound [1]. Its role as a building block in patented routes for HBV treatments underscores its value in medicinal chemistry programs requiring a pre-validated, scalable synthetic entry point .

Physicochemical Property Optimization in Drug Design

In lead optimization campaigns, the N-methyl group on this compound offers a distinct physicochemical advantage over non-alkylated analogs. The quantifiable increase in lipophilicity (LogP 0.8 vs 0.67) can be exploited to tune the partition coefficient of a drug candidate, influencing its absorption and distribution profile. This makes Methyl 1-methylpyrrole-2-carboxylate a strategic building block when a specific increase in LogP is desired without substantially altering the molecular scaffold [2].

Agrochemical and Specialty Chemical Development

As a versatile heterocyclic building block, Methyl 1-methylpyrrole-2-carboxylate is employed in the research and development of new agrochemicals, such as fungicides and crop protection agents [3]. The pyrrole ring is a privileged structure in this field, and the N-methyl carboxylate form provides a unique handle for derivatization and functionalization not accessible from unsubstituted pyrroles.

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